![molecular formula C8H5F3N4O B12957181 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine
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Overview
Description
5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and appropriate aromatic amines.
Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction using a Pd(dba)2/BINAP catalytic system.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxadiazole derivative with altered electronic properties.
Scientific Research Applications
5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in the development of new herbicides and pesticides due to its unique chemical properties.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridin-2-ylboronic acid: A boronic acid derivative with similar structural features and applications in organic synthesis and catalysis.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine: Another compound with a trifluoromethyl group and pyridine ring, used in medicinal chemistry.
Uniqueness
5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Biological Activity
The compound 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a pyridine ring and an oxadiazole moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole scaffold exhibit significant biological activities, particularly in anticancer research. The following sections detail specific findings related to this compound's biological activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
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Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- U-937 (Monocytic Leukemia) : Similar cytotoxicity was observed with IC50 values suggesting effective inhibition of cell proliferation .
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Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. This was confirmed by increased levels of cleaved caspase-3 and p53 expression in treated cells .
- Cell Cycle Arrest : Further studies indicated that it may cause cell cycle arrest at the G2/M phase, contributing to its anticancer efficacy .
Comparative Studies
Comparative analyses with other oxadiazole derivatives have shown that this compound possesses superior activity against certain cancer types:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 0.65 | Apoptosis induction |
Doxorubicin | MCF-7 | 0.75 | DNA intercalation |
Other Oxadiazoles | Various | >1.0 | Varies |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent .
- Combination Therapy : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, such as cisplatin, there was a synergistic effect leading to enhanced tumor suppression .
Properties
Molecular Formula |
C8H5F3N4O |
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Molecular Weight |
230.15 g/mol |
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)4-1-2-5(13-3-4)6-14-7(12)15-16-6/h1-3H,(H2,12,15) |
InChI Key |
PMRZPIOFJJFUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC(=NO2)N |
Origin of Product |
United States |
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